![molecular formula C9H14N4O B2551303 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone CAS No. 2199062-55-8](/img/structure/B2551303.png)
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone
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Overview
Description
“1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone” is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is attached to a piperidine ring, which is a six-membered ring with one nitrogen atom . This compound is part of a class of compounds known as 1,2,3-triazole analogs .
Synthesis Analysis
The synthesis of 1,2,3-triazole analogs has been accomplished using various methods. One method involves the use of “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The synthesis of these compounds often starts with a starting material like (S)-(-) ethyl lactate . This compound then undergoes a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .
Molecular Structure Analysis
The molecular structure of “1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone” includes a 1,2,3-triazole ring attached to a piperidine ring . The compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone” include the Suzuki–Miyaura cross-coupling reaction . This reaction is used to couple arylboronic acids with the starting material in an aqueous medium .
Scientific Research Applications
HSP90 Inhibition for Anticancer Therapy
Heat shock protein 90 (HSP90) is a promising target for cancer treatment. HSP90 inhibitors can selectively disrupt tumor cell viability by preventing proper folding and assembly of client proteins. Researchers have designed and synthesized a series of 4-(1H-1,2,3-triazol-1-yl)benzamides as HSP90 inhibitors. Among these, compound 6u demonstrated potent anti-proliferative activity, particularly in the Capan-1 cell line. Molecular modeling studies revealed its interaction with HSP90 binding sites through hydrogen bonds and hydrophobic interactions. This compound could serve as a valuable HSP90 inhibitor for further investigation .
Cytotoxic Activity Against Tumor Cells
1,2,4-Triazole hybrids, including compounds with a 1,2,3-triazole core, have been evaluated for cytotoxic effects. These compounds exhibited varying activities against tumor cell lines such as MCF-7 and HCT-116. The compound we’re discussing likely falls within this category, and its cytotoxic potential warrants further exploration .
Future Directions
The future directions for “1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone” and similar compounds could involve further exploration of their potential as inhibitors against carbonic anhydrase-II . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mechanism of Action
Target of action
Piperidines, on the other hand, are common building blocks in natural products and therapeutic agents .
Mode of action
1,2,3-triazoles are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets .
Biochemical pathways
Without specific information on “1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one”, it’s difficult to determine the exact biochemical pathways it might affect. Many 1,2,3-triazole derivatives have shown a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
1,2,3-triazoles are generally highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms .
Result of action
Without specific studies on “1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one”, it’s hard to say what the molecular and cellular effects of its action might be. 1,2,3-triazole derivatives have shown a broad range of biological activities, including antibacterial, antifungal, and cytotoxic activities .
Action environment
1,2,3-triazoles are stable under a variety of conditions, suggesting they may be relatively resistant to environmental factors .
properties
IUPAC Name |
1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-8(14)12-6-2-9(3-7-12)13-10-4-5-11-13/h4-5,9H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIMCUBGBRTMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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